(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2,7-dimethoxynaphthalene-1-carbaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Compounds with substituted functional groups on the naphthalene ring.
Scientific Research Applications
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to participate in various interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxynaphthalene: Shares the naphthalene core with methoxy substitutions but lacks the imidazolidine-2,4-dione moiety.
Imidazolidine-2,4-dione: The core structure without the naphthalene ring.
Naphthalene derivatives: Various compounds with different substitutions on the naphthalene ring.
Uniqueness
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is unique due to the combination of the naphthalene ring with methoxy groups and the imidazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-10-5-3-9-4-6-14(22-2)12(11(9)7-10)8-13-15(19)18-16(20)17-13/h3-8H,1-2H3,(H2,17,18,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWBZEYYFWOBNH-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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